Cas no 26839-76-9 ((R)-Timolol)

(R)-Timolol 化学的及び物理的性質
名前と識別子
-
- 2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-,(2R)-
- (R)-TIMOLOL
- R-(+)-1-tert-butylamino-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol
- (+)-1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol
- (2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
- 1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)-2-propanol
- 2-Propanol, 1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)-
- (+)-timolol
- (2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
- 2BG20ZUO2E
- (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
- Timolol, (+)-
- d-Timolol
- R-Timolol
- Spectrum_000192
- (R)-(+)-Timolol
- Spectrum2_001334
- Spectrum3_001366
- Spectrum4_001164
- Spectrum5_000582
- BSPBio_002892
- KBioGR_001767
- KBioS
- DTXSID801318141
- SCHEMBL222970
- NINDS_000178
- L-714465
- DivK1c_000178
- CHEMBL1744069
- BRD-K30421593-050-03-1
- KBio2_003240
- CHEBI:39466
- UNII-2BG20ZUO2E
- TIMOLOL ANHYDROUS, (R)-
- BRD-K30421593-050-02-3
- SBI-0051535.P003
- AB00053554_02
- (2R)-1-((1,1-DIMETHYLETHYL)AMINO)-3-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-2-OL
- 26839-76-9
- KBioSS_000672
- (2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1, 2, 5-thiadiazol-3-yl)oxy]propan-2-ol
- KBio1_000178
- IDI1_000178
- KBio2_000672
- 2-PROPANOL, 1-((1,1-DIMETHYLETHYL)AMINO)-3-((4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL)OXY)-, (2R)-
- Q27120254
- EINECS 248-033-1
- KBio2_005808
- SPBio_001487
- KBio3_002112
- BLJRIMJGRPQVNF-SNVBAGLBSA-N
- EN300-6492953
- AKOS030254981
- TIMOLOL, (R)-
- NCGC00178405-01
- L 714465
- TIMOLOL MALEATE IMPURITY A [EP IMPURITY]
- (R)-Timolol
-
- インチ: 1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
- InChIKey: BLJRIMJGRPQVNF-SNVBAGLBSA-N
- ほほえんだ: S1N=C(C(=N1)N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])OC([H])([H])[C@@]([H])(C([H])([H])N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 316.156912g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 回転可能化学結合数: 7
- どういたいしつりょう: 316.156912g/mol
- 単一同位体質量: 316.156912g/mol
- 水素結合トポロジー分子極性表面積: 108Ų
- 重原子数: 21
- 複雑さ: 310
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 316.42
じっけんとくせい
- PSA: 79.74
(R)-Timolol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492953-0.05g |
(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol |
26839-76-9 | 0.05g |
$148.0 | 2023-05-31 | ||
TRC | T443695-10mg |
(R)-Timolol |
26839-76-9 | 10mg |
$ 187.00 | 2023-09-05 | ||
TRC | T443695-100mg |
(R)-Timolol |
26839-76-9 | 100mg |
$ 1477.00 | 2023-09-05 | ||
A2B Chem LLC | AF63178-100mg |
(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
26839-76-9 | 100mg |
$1555.00 | 2024-04-20 | ||
A2B Chem LLC | AF63178-10mg |
(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
26839-76-9 | 10mg |
$302.00 | 2024-04-20 |
(R)-Timolol 関連文献
-
T. Saffaj,B. Ihssane,F. Jhilal,H. Bouchafra,S. Laslami,S. Alaoui Sosse Analyst 2013 138 4677
-
Subir Chatterjee,Prashant Upadhyay,Manjul Mishra,Srividya M.,M. R. Akshara,Kamali N.,Zahra Sifat Zaidi,Sayeda F. Iqbal,Santosh K. Misra RSC Adv. 2020 10 36751
-
Natali Budimir,Daniel J. Weston,Colin S. Creaser Analyst 2007 132 34
-
Young Ju Son,John W. Tse,Yiran Zhou,Wei Mao,Evelyn K. F. Yim,Hyuk Sang Yoo Biomater. Sci. 2019 7 4444
-
Ankita R. Desai,Furqan A. Maulvi,Mihir M. Pandya,Ketan M. Ranch,Bhavin A. Vyas,Shailesh A. Shah,Dinesh O. Shah Biomater. Sci. 2018 6 1580
-
Jigar Mehta,Vipul Patel,Nayan Kshatri,Niranjan Vyas Anal. Methods 2010 2 1737
-
7. Electrically gated nanoporous membranes for smart molecular flow controlSungho Kim,Ece Isenbike Ozalp,Mohamed Darwish,Jeffrey A. Weldon Nanoscale 2018 10 20740
-
Jenifer Mains,Dimitrios A. Lamprou,Lisa McIntosh,Iain D. H. Oswald,Andrew J. Urquhart Chem. Commun. 2013 49 5082
-
Susana Criado,Daniel Mártire,Patricia Allegretti,Jorge Furlong,Sonia G. Bertolotti,Eduardo La Falce,Norman A. García Photochem. Photobiol. Sci. 2002 1 788
-
Xiantao Shen,Changgang Xu,Lei Ye Soft Matter 2012 8 7169
(R)-Timololに関する追加情報
Comprehensive Guide to (R)-Timolol (CAS No. 26839-76-9): Properties, Applications, and Market Insights
(R)-Timolol (CAS No. 26839-76-9) is a stereoisomer of the widely used beta-adrenergic receptor blocker, Timolol. This enantiomer is of significant interest in pharmaceutical research due to its distinct pharmacological properties. As a chiral compound, (R)-Timolol exhibits unique interactions with biological systems, making it a valuable candidate for targeted therapies. The compound is particularly noted for its potential in treating ocular hypertension and glaucoma, conditions that are increasingly prevalent in aging populations worldwide.
The chemical structure of (R)-Timolol features a secondary amine and a morpholine ring, contributing to its lipophilic properties and ability to cross biological membranes. This characteristic enhances its bioavailability and makes it suitable for various drug delivery systems. Researchers are particularly interested in how the R-configuration affects the compound's binding affinity to beta-adrenergic receptors compared to its S-isomer counterpart.
In recent years, the demand for enantiopure pharmaceuticals like (R)-Timolol has grown significantly. This trend aligns with current pharmaceutical industry priorities focusing on precision medicine and personalized therapies. The compound's potential applications extend beyond its traditional use in ophthalmology, with ongoing research exploring its efficacy in cardiovascular conditions and migraine prophylaxis.
The synthesis of (R)-Timolol typically involves asymmetric synthesis techniques or chiral resolution methods. These processes are crucial for obtaining the compound in high enantiomeric purity, a requirement for pharmaceutical applications. The development of more efficient synthetic routes for (R)-Timolol remains an active area of research in medicinal chemistry.
From a market perspective, the global demand for (R)-Timolol is expected to grow steadily, driven by increasing awareness of ocular health and the rising prevalence of age-related eye disorders. Pharmaceutical companies are investing in research to develop novel formulations of (R)-Timolol, including sustained-release delivery systems that improve patient compliance.
Quality control of (R)-Timolol involves rigorous analytical methods such as chiral HPLC to ensure enantiomeric purity. The compound's stability profile is another critical factor in formulation development, with studies focusing on optimal storage conditions to maintain its pharmacological activity.
Current research trends related to (R)-Timolol include investigations into its neuroprotective effects and potential applications in central nervous system disorders. These studies are particularly relevant given the growing interest in repurposing existing drugs for new therapeutic indications.
For researchers and pharmaceutical professionals seeking information about (R)-Timolol, common search queries include "(R)-Timolol synthesis," "Timolol enantiomers comparison," and "ocular drug delivery systems." These topics reflect the compound's importance in both academic research and industrial applications.
The regulatory status of (R)-Timolol varies by region, with many countries requiring specific documentation for its use in pharmaceutical products. Manufacturers and distributors must comply with Good Manufacturing Practices (GMP) to ensure product quality and safety.
Looking ahead, the development of (R)-Timolol analogs with improved selectivity and reduced side effects represents a promising direction in drug discovery. These efforts align with the pharmaceutical industry's focus on developing next-generation beta-blockers with enhanced therapeutic profiles.
In conclusion, (R)-Timolol (CAS No. 26839-76-9) remains a compound of significant interest in pharmaceutical science. Its unique stereochemical properties, combined with established therapeutic applications and emerging research opportunities, ensure its continued relevance in both academic and industrial settings. As our understanding of chiral pharmacology deepens, the potential applications of (R)-Timolol are likely to expand further.
26839-76-9 ((R)-Timolol) 関連製品
- 26839-77-0((R)-(+)-Timolol Maleate)
- 54127-72-9(2-Propanol,1-[(1-methylethyl)amino]-3-[[3-(4-methyl-1-piperazinyl)pyrazinyl]oxy]-)
- 1227468-61-2((S)-Hydroxy Timolol)
- 26921-17-5((S)-Timolol Maleate)
- 26839-76-9((R)-Timolol)
- 59697-06-2(rac-Isotimolol)
- 54126-59-9(2-Propanol,1-[(1-methylethyl)amino]-3-[[5-methyl-3-(4-morpholinyl)pyrazinyl]oxy]-)
- 30165-97-0(4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol)
- 54126-47-5(2-Propanol, 1-[(1-methylethyl)amino]-3-[[3-(4-morpholinyl)pyrazinyl]oxy]-)
- 29023-48-1(1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol)




